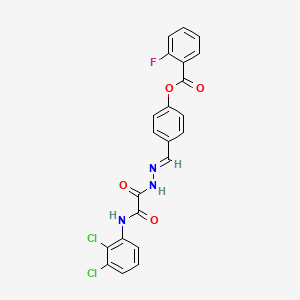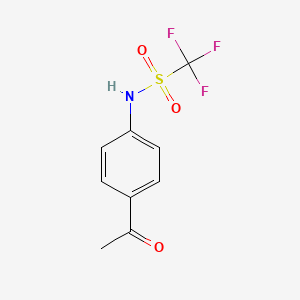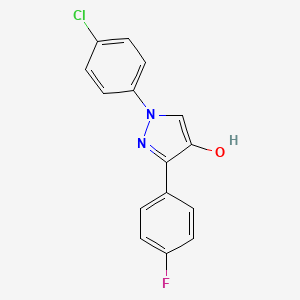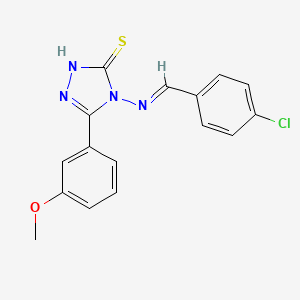
Phenyl 3-tert-butyl-1-(pyridin-2-yl)-1h-pyrazol-5-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate, AldrichCPR is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a phenyl group, a tert-butyl group, a pyridinyl group, and a pyrazolyl group, all connected through a carbamate linkage. The presence of these diverse functional groups makes this compound highly versatile and valuable in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Addition of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the carbamate linkage: This final step involves the reaction of the phenyl group with an isocyanate derivative to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate can be compared with other similar compounds, such as:
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)urea: This compound has a urea linkage instead of a carbamate linkage, which may result in different chemical and biological properties.
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)amide: The amide linkage in this compound can lead to variations in reactivity and stability compared to the carbamate derivative.
The uniqueness of Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
phenyl N-(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)15-13-17(23(22-15)16-11-7-8-12-20-16)21-18(24)25-14-9-5-4-6-10-14/h4-13H,1-3H3,(H,21,24) |
InChI 键 |
CEQZDSJEGHYNOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12047912.png)


![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12047933.png)




![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047969.png)

![11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047976.png)
![(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12047982.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)

